molecular formula C8H10BrNO2S B3215693 N-(5-bromo-2-methylphenyl)methanesulfonamide CAS No. 116599-17-8

N-(5-bromo-2-methylphenyl)methanesulfonamide

Cat. No.: B3215693
CAS No.: 116599-17-8
M. Wt: 264.14 g/mol
InChI Key: VVYOZHUDCJQIQG-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C8H10BrNO2S. It is characterized by the presence of a bromine atom, a methyl group, and a methanesulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methylphenyl)methanesulfonamide typically involves the reaction of 5-bromo-2-methylaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: The major product is the corresponding carboxylic acid.

    Reduction Reactions: The major product is the corresponding amine.

Scientific Research Applications

N-(5-bromo-2-methylphenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target protein .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-methylphenyl)methanesulfonamide
  • N-(5-chloro-2-methylphenyl)methanesulfonamide
  • N-(5-bromo-2-ethylphenyl)methanesulfonamide

Uniqueness

N-(5-bromo-2-methylphenyl)methanesulfonamide is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of the methanesulfonamide group also imparts distinct chemical properties, such as increased solubility in polar solvents and the ability to form strong hydrogen bonds .

Properties

IUPAC Name

N-(5-bromo-2-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-6-3-4-7(9)5-8(6)10-13(2,11)12/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYOZHUDCJQIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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